molecular formula C18H14Cl2N2O2S B14961252 N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide

N-benzyl-2,5-dichloro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B14961252
M. Wt: 393.3 g/mol
InChI Key: RXQIOWMTEFXDQC-UHFFFAOYSA-N
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Description

N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes benzyl, dichloro, pyridinyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyridine-2-amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinamide derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2,5-DICHLORO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both dichloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H14Cl2N2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

N-benzyl-2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O2S/c19-15-9-10-16(20)17(12-15)25(23,24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

RXQIOWMTEFXDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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